molecular formula C17H10Cl2FN3O3 B2585655 7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1251674-00-6

7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2585655
CAS No.: 1251674-00-6
M. Wt: 394.18
InChI Key: RAMRKEYMXNXSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazin-3(4H)-one core substituted at the 4-position with a methyl group bridging to a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized with a 3-chloro-4-fluorophenyl moiety. The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the oxadiazole ring contributes to hydrogen-bonding interactions and rigidity, which may improve target selectivity.

Synthesis likely involves cyclization of a thioamide intermediate to form the 1,2,4-oxadiazole ring, followed by alkylation of the benzoxazinone core.

Properties

IUPAC Name

7-chloro-4-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FN3O3/c18-10-2-4-13-14(6-10)25-8-16(24)23(13)7-15-21-17(22-26-15)9-1-3-12(20)11(19)5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMRKEYMXNXSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b][1,4]oxazine core and an oxadiazole moiety. Its molecular formula is C18H14Cl2FN4O3C_{18}H_{14}Cl_2FN_4O_3, with a molecular weight of approximately 400.25 g/mol. The presence of chlorine and fluorine substituents is noted for enhancing biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities, particularly in anticancer research. The specific compound under discussion has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87
MDA-MB-435 (Melanoma)6.82
T-47D (Breast Cancer)34.27

These findings suggest that the compound exhibits potent cytotoxicity against multiple cancer types, indicating its potential as a therapeutic agent.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on:

  • Histone Deacetylases (HDACs) : Implicated in cancer cell proliferation and survival.
  • Carbonic Anhydrase (CA) : Involved in pH regulation within tumors.
  • Sirtuin 2 : Associated with cellular stress responses and metabolic regulation.

The structural features of the compound facilitate binding to these targets, enhancing its anticancer efficacy.

Study on Antiproliferative Effects

In a recent study published in PubMed Central, various derivatives of oxadiazole were synthesized and tested for their antiproliferative activities. The compound demonstrated significant inhibition rates across several cancer cell lines, particularly against prostate and colon cancers .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins such as HDACs and CA. These studies revealed promising binding energies, suggesting that the compound can effectively interact with these targets at the molecular level .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : 3-chloro-4-fluorophenyl derivatives and oxadiazole precursors.
  • Reagents : Common reagents include acetic anhydride and various solvents.
  • Conditions : Reactions are typically performed under reflux conditions to facilitate the formation of the oxazine ring.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research has demonstrated that derivatives of benzo[b][1,4]oxazin-3(4H)-one possess significant antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In studies, compounds synthesized from similar scaffolds have shown varying degrees of effectiveness depending on their structural modifications .

Anticancer Potential

In vitro studies suggest that compounds related to 7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one may exhibit anticancer properties. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells through interference with cellular signaling pathways .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Antibacterial Evaluation : A study focused on synthesizing and evaluating the antibacterial activity of 7-chloro derivatives against pathogenic bacteria. Results indicated that certain derivatives had higher activity against Klebsiella pneumoniae compared to others .
  • Anticancer Screening : Another investigation assessed the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced their anticancer efficacy .

Data Table: Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineActivity Level
7-chloro derivative AAntibacterialStaphylococcus aureusHigh
7-chloro derivative BAnticancerHeLa cellsModerate
7-chloro derivative CAntibacterialEscherichia coliLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Target Compound : Benzoxazin-3(4H)-one core.
  • 3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-Quinazolinone (): Quinazolin-4(3H)-one core. Impact: The quinazolinone core in ’s compound may exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to benzoxazinone. Quinazolinones are historically associated with antifolate and tyrosine kinase inhibitor activity .

Substituent Positioning and Electronic Effects

  • Target Compound : 3-Chloro-4-fluorophenyl on oxadiazole.
  • ’s Compound: 4-Fluorophenyl on oxadiazole and 4-chlorobenzyl on quinazolinone. Impact: The meta-chloro and para-fluoro substituents in the target compound introduce steric and electronic effects distinct from the para-substituted analogs in . Meta-substitution may reduce steric hindrance in binding pockets compared to bulkier para-substituted groups.

Linking Group Differences

  • Target Compound: Methyl bridge between oxadiazole and benzoxazinone.
  • ’s Compound: Sulfanyl (thioether) linker between oxadiazole and quinazolinone. Impact: The thioether in ’s compound may confer greater flexibility and susceptibility to oxidative metabolism compared to the rigid methyl bridge in the target compound.

Data Tables

Table 1: Structural Comparison

Feature Target Compound Compound
Core Structure Benzoxazin-3(4H)-one Quinazolin-4(3H)-one
Oxadiazole Substituent 3-Chloro-4-fluorophenyl 4-Fluorophenyl
Linking Group Methyl Sulfanyl (thioether)
Additional Groups None 4-Chlorobenzyl on quinazolinone

Table 2: Theoretical Physicochemical Properties*

Property Target Compound Compound
Molecular Weight ~434.3 g/mol ~481.9 g/mol
LogP (Lipophilicity) ~3.8 (estimated) ~4.2 (estimated)
Hydrogen Bond Acceptors 6 7
Hydrogen Bond Donors 0 0

*Calculated using fragment-based methods.

Research Findings and Limitations

  • Target Compound: The benzoxazinone core and chloro/fluoro substituents align with trends in GABA receptor modulators or antibacterial agents, though direct studies are absent.
  • Limitations : The provided evidence lacks experimental data (e.g., IC₅₀, solubility) for direct pharmacological or kinetic comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.